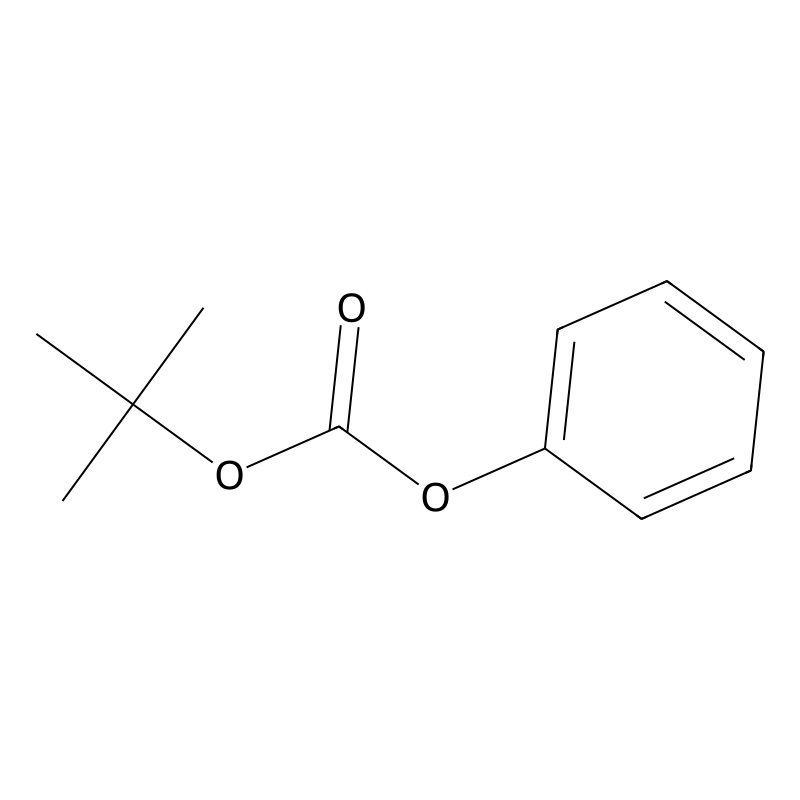

tert-Butyl phenyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Determination of Octanol-Water Partition Coefficients

tert-Butyl phenyl carbonate finds use in a technique called microemulsion electrokinetic chromatography (MEEKC) for log P determination []. This technique utilizes specialized capillary columns containing a microemulsion, a mixture of water, oil, and surfactant. The differing solubilities of the target compound and tert-Butyl phenyl carbonate in the microemulsion allow for their separation and subsequent quantification, enabling the calculation of log P.

Synthesis of 2-Nitroindoles

tert-Butyl phenyl carbonate also serves as a reagent in the synthesis of 2-nitroindoles, a class of organic compounds with diverse applications in pharmaceuticals, materials science, and organic synthesis. The specific reaction involves the conversion of aniline derivatives into 2-nitroindoles via a palladium-catalyzed process [].

tert-Butyl phenyl carbonate is an organic compound with the molecular formula and a molecular weight of 194.2271 g/mol. It is classified as a carbonate ester, specifically an ester of carbonic acid and tert-butyl phenol. The compound is known for its stability and versatility in various

- Transesterification: This reaction involves the exchange of the alkoxy group in the carbonate with another alcohol, leading to the formation of different esters.

- Decomposition: Under certain conditions, tert-butyl phenyl carbonate can decompose to produce phenol and tert-butanol, especially when heated or exposed to strong acids or bases.

- Nucleophilic substitution: The carbonate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the oxygen of the carbonate, leading to various derivatives.

These reactions highlight its utility in organic synthesis and material science.

tert-Butyl phenyl carbonate can be synthesized through multiple methods:

- Direct Esterification: This involves reacting tert-butyl alcohol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically requires refluxing conditions to ensure complete conversion.

- Transesterification: It can also be synthesized by transesterifying phenyl carbonate with tert-butyl alcohol using acidic or basic catalysts.

- Carbonation Reaction: Another method involves the carbonation of tert-butyl alcohol with phosgene or carbon dioxide under controlled conditions.

These methods allow for the efficient production of tert-butyl phenyl carbonate in laboratory and industrial settings.

tert-Butyl phenyl carbonate has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Solvent: Due to its stability, it is used as a solvent in organic reactions and extractions.

- Reagent: It is utilized in determining octanol-water partition coefficients by microemulsion electrokinetic chromatography .

- Protective Group: In organic synthesis, it can act as a protective group for hydroxyl functional groups during multi-step synthetic procedures.

Several compounds share structural similarities with tert-butyl phenyl carbonate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phenyl Carbonate | C8H8O3 | A simpler structure lacking the tert-butyl group; used similarly in organic synthesis. |

| Ethyl Phenyl Carbonate | C11H14O2 | Similar reactivity but with ethoxy instead of tert-butoxy; used as a reagent. |

| Methyl Phenyl Carbonate | C10H12O3 | Contains a methyl group; exhibits similar chemical properties but different solubility characteristics. |

The uniqueness of tert-butyl phenyl carbonate lies in its stability due to the bulky tert-butyl group, which can influence solubility and reactivity compared to these similar compounds.